2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline
Overview
Description
2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline is a chemical compound with the CAS Number: 1280594-97-9 . It has a molecular weight of 249.36 and its IUPAC name is 2-isopropoxy-4-(4-methyl-1-piperazinyl)aniline .
Molecular Structure Analysis
The InChI code for 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline is 1S/C14H23N3O/c1-11(2)18-14-10-12(4-5-13(14)15)17-8-6-16(3)7-9-17/h4-5,10-11H,6-9,15H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline include a molecular weight of 249.36 . The compound’s InChI code provides further information about its chemical structure .Scientific Research Applications
Kinase Inhibition
2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline and its analogues have been studied for their potential as kinase inhibitors. Boschelli et al. (2001) found that certain analogues, particularly those with a 4-methylpiperazine group, showed potent inhibition of Src kinase activity. This inhibition was effective in both Src enzymatic assays and Src-dependent cell proliferation, indicating potential applications in cancer treatment due to Src kinase's role in tumor growth (Boschelli et al., 2001).
Antimicrobial Activities
Compounds containing the 4-methylpiperazin-1-yl aniline moiety have been synthesized and evaluated for their antimicrobial properties. For instance, Yolal et al. (2012) explored eperezolid-like molecules, which included a 3-fluoro-4-(4-phenylpiperazin-1-yl)aniline derivative, demonstrating significant anti-Mycobacterium smegmatis activity. These findings suggest a potential avenue for developing new antimicrobial agents (Yolal et al., 2012).
Synthesis of Bioactive Compounds
The molecule has been utilized in the synthesis of various bioactive compounds. Koroleva et al. (2011) discussed the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, which are key intermediates in the synthesis of antileukemic agents such as imatinib. This highlights its role in the development of significant pharmacological agents (Koroleva et al., 2011).
G-Quadruplex Stabilization
Pomeislová et al. (2020) investigated the use of 4-(4-methylpiperazin-1-yl)aniline derivatives as stabilizers of the c-MYC G-quadruplex, a structure in DNA with potential implications in cancer treatment. The stabilization of this structure by these compounds suggests a novel approach for anticancer therapy (Pomeislová et al., 2020).
5-HT Reuptake Inhibition
Compounds containing 4-methylpiperazin-1-yl aniline have been evaluated for their potential as antidepressants. Matzen et al. (2000) synthesized a series of unsymmetrical ureas, including derivatives with this compound, which exhibited both 5-HT reuptake inhibition and 5-HT(1B/1D) antagonism. This dual pharmacological profile indicates their potential efficiency in treating depression (Matzen et al., 2000).
Mechanism of Action
Mode of Action
Given its structural similarity to other aniline derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
Its molecular weight (24935 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The molecular and cellular effects of 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline’s action are currently unknown. More research is needed to understand the compound’s effects at the molecular and cellular levels .
properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11(2)18-14-10-12(4-5-13(14)15)17-8-6-16(3)7-9-17/h4-5,10-11H,6-9,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGBROWUJHZCIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCN(CC2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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